molecular formula C16H17N5O B503595 N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B503595
M. Wt: 295.34g/mol
InChI Key: AHBKVMWXQNBAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a tetrazole ring

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34g/mol

IUPAC Name

1-methyl-N-[(2-phenylmethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C16H17N5O/c1-21-16(18-19-20-21)17-11-14-9-5-6-10-15(14)22-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18,20)

InChI Key

AHBKVMWXQNBAMI-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

CN1C(=NN=N1)NCC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Final Coupling: The benzyloxyphenyl intermediate is then coupled with the tetrazole derivative under suitable conditions, often involving a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(BENZYLOXY)PHENYL]METHYL}-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both a benzyloxy group and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications.

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